molecular formula C26H23ClN4O3 B12017719 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 634897-17-9

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12017719
CAS No.: 634897-17-9
M. Wt: 474.9 g/mol
InChI Key: RQGGZZUOWPHUSB-LQKURTRISA-N
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Description

This compound, with the chemical formula C26H23ClN4O4 , is a fascinating hybrid of structural motifs. Let’s break it down:

  • The pyrazole core (1H-pyrazole-5-carbohydrazide) provides a five-membered ring containing two nitrogen atoms.
  • The phenyl group (4-[(2-chlorobenzyl)oxy]phenyl) contributes aromaticity and versatility.
  • The ethoxyphenyl moiety ((E)-(4-ethoxyphenyl)methylidene) adds further complexity.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Stille Coupling:

Industrial Production:: While industrial-scale production details are scarce due to its rarity, research laboratories often prepare this compound using the methods mentioned above.

Chemical Reactions Analysis

Scientific Research Applications

    Chemistry: Used as a building block for novel ligands or catalysts.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).

    Medicine: May exhibit antitumor or anti-inflammatory properties.

    Industry: Rarely used due to its specialized nature.

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds:

Properties

CAS No.

634897-17-9

Molecular Formula

C26H23ClN4O3

Molecular Weight

474.9 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H23ClN4O3/c1-2-33-21-11-7-18(8-12-21)16-28-31-26(32)25-15-24(29-30-25)19-9-13-22(14-10-19)34-17-20-5-3-4-6-23(20)27/h3-16H,2,17H2,1H3,(H,29,30)(H,31,32)/b28-16+

InChI Key

RQGGZZUOWPHUSB-LQKURTRISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

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